molecular formula C16H12ClN5O B2654602 (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide CAS No. 1448140-53-1

(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2654602
CAS No.: 1448140-53-1
M. Wt: 325.76
InChI Key: ZUPJEIWKDTXFPZ-VOTSOKGWSA-N
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Description

(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a pyrimidine ring, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed by the condensation of a β-keto ester with guanidine or amidine derivatives.

    Coupling of the Rings: The pyrazole and pyrimidine rings are then coupled using a suitable linker, such as a halogenated intermediate, under palladium-catalyzed cross-coupling conditions.

    Formation of the Acrylamide Moiety: The final step involves the reaction of the coupled intermediate with acryloyl chloride in the presence of a base to form the acrylamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-fluorophenyl)acrylamide
  • (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-bromophenyl)acrylamide

Uniqueness

(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s binding affinity and specificity for its molecular targets.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O/c17-13-5-2-1-4-12(13)6-7-16(23)21-14-10-15(19-11-18-14)22-9-3-8-20-22/h1-11H,(H,18,19,21,23)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPJEIWKDTXFPZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=NC=N2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=NC=N2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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